N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-24(22,23)13-9-7-11(8-10-13)16-15(21)14-17-19-20(18-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCQVHSUQPRAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(methylsulfonyl)aniline with phenyl isocyanate to form an intermediate, which is then cyclized with sodium azide to produce the tetrazole ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the precursor compounds can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted tetrazoles, which can further undergo additional chemical modifications to yield compounds with diverse functionalities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives, including N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide, in cancer treatment. These compounds have been shown to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer therapy.
Case Study: Induction of Apoptosis
- Cell Lines Tested : DLD-1 and HT-29 (colon cancer cell lines)
- Mechanism : The compound was observed to activate the extrinsic apoptotic pathway, confirmed through increased caspase-8 activity.
- Concentration : Effective at concentrations of 0.5 µM and 1 µM without increasing p53 levels, suggesting a p53-independent pathway for apoptosis induction .
Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have been extensively studied, revealing their efficacy against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 100 μg/mL |
| This compound | Escherichia coli | 125 μg/mL |
| This compound | Candida albicans | 125 μg/mL |
This table summarizes the antimicrobial activity against key pathogens, indicating that the compound exhibits moderate inhibitory effects comparable to traditional antibiotics .
Anti-Diabetic Potential
The compound has also been explored for its hypoglycemic effects, particularly as an SGLT2 inhibitor. This class of compounds is crucial in managing diabetes by promoting glucose excretion.
Case Study: Hypoglycemic Activity
- Animal Model : Mice oral glucose tolerance test (OGTT)
- Results : The compound demonstrated a significant reduction in blood glucose levels, with inhibition rates comparable to established antidiabetic medications.
Data Table: Hypoglycemic Effects
| Compound | Inhibition Rate (%) |
|---|---|
| This compound | 73.9% |
| Dapagliflozin (control) | 68.3% |
This indicates that the compound may serve as a promising candidate for further development in diabetes management .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are being elucidated through molecular docking studies and structure-activity relationship (SAR) analyses.
Molecular Docking Studies
These studies reveal how the compound interacts at a molecular level with target proteins involved in apoptosis and glucose metabolism. The planar structure of the tetrazole ring allows for favorable interactions with active sites on these proteins, enhancing its biological efficacy .
Mechanism of Action
The mechanism of action of N-(4-(methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The tetrazole ring and phenyl groups contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally analogous heterocycles with sulfonyl, carboxamide, or aryl substituents (Table 1). Key differences include:
- Core Heterocycle : The tetrazole ring distinguishes it from thiazoles (e.g., N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides in ) and 1,2,4-triazoles (e.g., compounds [7–9] in ). Tetrazoles exhibit higher nitrogen content and metabolic resistance compared to triazoles or thiadiazoles .
- Substituents : The 4-(methylsulfonyl)phenyl group contrasts with halophenyl (e.g., 2,4-difluorophenyl in ) or ethylsulfanyl groups (e.g., ). Sulfonyl groups enhance solubility and hydrogen-bonding capacity compared to alkylthio substituents .
Table 1. Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
†Estimated based on analogous structures.
‡Calculated using ChemDraw.
Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) and sulfonyl (S=O) bands (~1350–1150 cm⁻¹) align with analogs in . Absence of S–H stretching (~2500–2600 cm⁻¹) confirms carboxamide tautomer stability .
- Solubility : Sulfonyl groups enhance aqueous solubility compared to ethylsulfanyl-substituted thiadiazoles () but reduce lipophilicity relative to halogenated triazoles () .
Biological Activity
N-(4-(Methylsulfonyl)phenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities supported by relevant research findings and case studies.
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 320.38 g/mol
- CAS Number : 441054-54-2
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that various tetrazole compounds, including those similar to this compound, showed significant antibacterial activity against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 18 | |
| Compound B | Escherichia coli | 15 | |
| This compound | Pseudomonas aeruginosa | 16 |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported the IC50 values for several tetrazole compounds against liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cell lines. The results indicated that certain derivatives displayed significant cytotoxicity, suggesting their potential as therapeutic agents.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Hep G2 | 10.5 | |
| Compound C | A549 | 12.0 | |
| Compound D | DU 145 | 8.3 |
The mechanism through which this compound exerts its biological activities is likely multifaceted. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes involved in cell proliferation and survival pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction : Some tetrazoles have been shown to bind DNA, potentially leading to genotoxic effects that hinder cancer cell growth.
Q & A
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety to enhance aqueous solubility .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations, as employed for structurally similar triazole-carboxamides .
- Micronization : Reduce particle size via spray drying to improve dissolution rates.
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Core modifications : Replace the tetrazole ring with triazole or thiazole to assess scaffold flexibility .
- Substituent effects : Vary methylsulfonyl position or phenyl substituents (e.g., electron-withdrawing groups) to optimize target binding.
- Molecular docking : Use crystallographic data (e.g., COX-2 PDB IDs) to predict binding modes and guide synthetic efforts .
What in vivo models are appropriate for evaluating antitumor efficacy?
Advanced Research Question
- Xenograft models : Implant human tumor cells (e.g., K562 leukemia) into immunodeficient mice and monitor tumor regression post-oral administration. Dose optimization is critical to balance efficacy and toxicity, as shown in thiazole-carboxamide studies .
- Pharmacodynamic markers : Measure target engagement via immunohistochemistry (e.g., phosphorylated Abl in tumor tissues) .
How to analyze metabolic stability and potential drug-drug interactions?
Advanced Research Question
- Liver microsome assays : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolites via LC-MS/MS.
- Reactive intermediate screening : Detect glutathione adducts to assess risk of idiosyncratic toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
